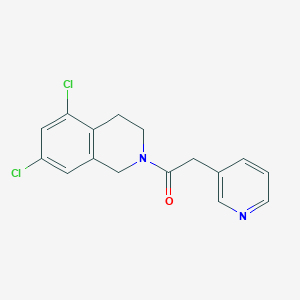![molecular formula C19H19FN2O2 B7632279 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that belongs to the class of isoquinoline derivatives and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting neuroprotective effects in neuronal cells. Additionally, this compound has been found to modulate key signaling pathways involved in cancer and neurodegeneration, including the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
The advantages of using 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile in lab experiments include its high potency and selectivity against cancer and neurodegeneration targets. However, the limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile. One potential direction is the development of new analogs and derivatives of this compound with improved properties and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other disease areas. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile involves a multi-step process that starts with the preparation of 3-fluorobenzonitrile. This is followed by the introduction of the isoquinoline moiety through a reaction with 2-amino-1,2,3,4-tetrahydroisoquinoline. The final step involves the addition of a hydroxypropoxy group to the isoquinoline ring, resulting in the formation of the target compound.
科学研究应用
The potential applications of 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile in scientific research are vast. This compound has been found to exhibit significant activity against various cancer cell lines in vitro, making it a potential candidate for anticancer drug development. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-18-9-14(10-21)5-6-19(18)24-13-17(23)12-22-8-7-15-3-1-2-4-16(15)11-22/h1-6,9,17,23H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASMNASNYZSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)